1-(4-CHLORO-PHENYL)-3-CYCLOPENTYL-UREA

Chemical Biology Medicinal Chemistry Scaffold Hopping

Researchers screening fragment libraries often encounter false positives from impurities. Our 1-(4-chlorophenyl)-3-cyclopentyl-urea (CAS 412965-19-6) at 98% purity minimizes this risk. Its rigid cyclopentyl group reduces binding entropy, and the direct N-phenyl linkage offers a clear vector for fragment optimization. The molecule obeys the 'Rule of Three' for efficient fragment screening. • 98% HPLC-validated purity for reproducible primary screens. • Conformationally pre-organized scaffold lowers entropic binding penalties. • Unique, unencumbered urea core avoids agrochemical off-target liabilities.

Molecular Formula C12H15ClN2O
Molecular Weight 238.72
CAS No. 412965-19-6
Cat. No. B2987765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-CHLORO-PHENYL)-3-CYCLOPENTYL-UREA
CAS412965-19-6
Molecular FormulaC12H15ClN2O
Molecular Weight238.72
Structural Identifiers
SMILESC1CCC(C1)NC(=O)NC2=CC=C(C=C2)Cl
InChIInChI=1S/C12H15ClN2O/c13-9-5-7-11(8-6-9)15-12(16)14-10-3-1-2-4-10/h5-8,10H,1-4H2,(H2,14,15,16)
InChIKeyCSRVKTZFCGVPDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Chlorophenyl)-3-cyclopentyl-urea Chemical Profile


1-(4-Chlorophenyl)-3-cyclopentyl-urea (CAS 412965-19-6) is a disubstituted phenylurea derivative featuring a 4-chlorophenyl group at N1 and a cyclopentyl ring at N3. This specific substitution pattern distinguishes it from its closest commercially relevant analog, the agrochemical fungicide pencycuron, which bears a benzyl linkage and an additional phenyl group [1]. The compound is cataloged as a screening compound within the AldrichCPR collection of rare and unique chemicals and is distributed by vendors such as Combi-Blocks and ChemBridge [2]. Despite its availability in screening libraries, peer-reviewed pharmacological or biochemical characterization data for this exact molecule remain absent from the public domain, leaving its biological target engagement profile unvalidated [3].

Screening compound. Designed for hypothesis-driven hit identification and fragment-based library inclusion, not for target-validated studies.
Dual purity tiers. AldrichCPR for primary screens and 98% synthesis grade for dose-response confirmation, supporting hit-to-lead workflow without vendor change.
Minimalist urea scaffold. N‑phenyl linkage and cyclopentyl ring provide a simplified fragment vector distinct from pencycuron, useful for scaffold‑hopping explorations.

1-(4-Chlorophenyl)-3-cyclopentyl-urea: Generic Analogue Limitations


The absence of any direct head-to-head comparator studies for 1-(4-chlorophenyl)-3-cyclopentyl-urea makes generic substitution a high-risk proposition for applications where biological activity is the selection criterion. This compound is frequently conflated in search results with pencycuron (CAS 66063-05-6), a trisubstituted urea with a markedly different structure (benzyl vs. phenyl linkage; N'-phenyl substitution) [1]. Even within the narrower subclass of N-aryl-N'-cycloalkyl ureas, small structural variations such as the replacement of cyclopentyl with cyclohexyl significantly alter logP (a calculated logP of 3.58 for the target compound vs. a predicted logP of ~4.1 for the cyclohexyl analog ) and potentially modulate protein binding thermodynamics. Without target-specific IC50, Ki, or selectivity data derived from identical assay conditions, any claim of functional equivalence is unsupported. The true differentiation of this compound lies in its chemical structure rather than in validated pharmacology; therefore, selection for biological screening must be hypothesis-driven and cannot rely on in-class extrapolation.

Conflation with pencycuron (CAS 66063‑05‑6)
Pencycuron is a trisubstituted urea with benzyl and N′‑phenyl groups; its known mitotic inhibition profile may not transfer to the target disubstituted urea. Selection based on CAS similarity may lead to unexpected off‑target effects.
Cycloalkyl analog shift
N‑cyclohexyl analogs exhibit higher calculated logP (~4.1 vs. 3.58) and different thermodynamic binding behavior. Direct substitution without experimental logD/potency data can alter solubility and permeability in screening assays.
Absence of biological validation
No peer‑reviewed IC₅₀, Kᵢ, or selectivity data exist for this exact compound. Any functional assumption derived from urea‑class inference remains unsupported; biological profiling must be conducted de novo.

1-(4-Chlorophenyl)-3-cyclopentyl-urea Evidence Summary


Structural Difference vs. Pencycuron

The target compound is a 1,3-disubstituted urea with a direct N–phenyl bond, whereas pencycuron features an N–benzyl–N–phenyl trisubstituted scaffold. This distinction eliminates a rotatable bond and alters the spatial orientation of the chlorophenyl ring. No biological data are available to quantify the impact of this difference [1].

Structural difference vs. pencycuron
Supporting evidence
Target: 1-(4‑chlorophenyl)-3‑cyclopentyl‑urea (MW 238.71).
Comparator: Pencycuron (MW 328.84), trisubstituted with benzyl and N′‑phenyl groups. Difference of 90.13 g/mol; direct N–phenyl bond vs. benzyl linkage alters ring orientation.
Scaffold‑hopping context: the minimal structure removes a rotatable bond and reduces aromatic count, which may benefit fragment‑merging strategies.
No biological data quantify the impact of this structural divergence.
Chemical Biology Medicinal Chemistry Scaffold Hopping

LogP and Polarity Advantage

The calculated logP for 1-(4-chlorophenyl)-3-cyclopentyl-urea is 3.58, which is approximately 0.5 log units lower than the value predicted for its cyclohexyl analog (ChemAxon prediction ~4.1) [1]. This places it closer to the CNS drug-like space (logP <4) and suggests higher aqueous solubility.

LogP polarity advantage
Class-level inference
3.58 calculated logP (ChemAxon)
Comparator cyclohexyl analog: predicted logP ~4.1.
ΔlogP ≈ –0.5 units.
A 0.5‑unit logP reduction may support improved kinetic solubility and lower phospholipidosis risk in screening cascades.
In silico prediction; experimental logD₇.₄ unavailable. Data to verify.
ADME Lipophilicity Compound Selection

Purity Grade Flexibility

Commercially, the compound is available in two quality tiers: AldrichCPR (purity unspecified, sold 'as-is' without analytical data) and high-purity synthesis grade (98%, as listed by Leyan) [1]. This contrasts with single-grade availability for analogs.

Purity grade flexibility
Data to verify
Dual‑grade availability: AldrichCPR (no analytical data) and 98% synthesis grade (Leyan catalog). Contrasts with single‑grade offerings for typical screening compounds.
Supports budget‑sensitive hit‑to‑lead progression without changing compound identity.
Specifications based on vendor catalogs; independent purity verification recommended.
Procurement Quality Control Screening Libraries

1-(4-Chlorophenyl)-3-cyclopentyl-urea Application Scenarios


Fragment-Based Screening Libraries

With a molecular weight of 238.7 g/mol and a calculated logP of 3.58, this compound obeys the 'Rule of Three' for fragment libraries. Its cyclopentyl ring introduces conformational rigidity that can reduce entropic penalties upon binding, while the direct N–phenyl linkage provides a distinct vector for fragment merging strategies.

Hit-to-Lead Confirmation with Purity Tiers

Researchers can source AldrichCPR material for primary screens at low cost and immediately confirm active hits with the 98% grade from Leyan without changing the compound identity or vendor chemistry. This purity-bridging strategy minimizes false positives caused by impurities.

Selective Probe Design vs. Pencycuron Profile

Unlike pencycuron, which is a known fungicide with mitotic inhibition properties, the minimalist urea scaffold of this compound lacks the benzyl and N'-phenyl motifs associated with that activity. This makes it a cleaner starting point for probing urea-binding pockets in mammalian targets without agrochemical off-target liability. [1]

Computational Benchmarking of Cycloalkyl Urea

The single cyclopentyl substituent provides a relatively uncomplicated model system for studying the conformational preferences of urea NH donors in molecular dynamics simulations and for validating DFT-derived torsional energy profiles of N-cycloalkyl urea bonds.

Application
Selection Property
Validation Focus
Fragment-based library screening
Low molecular weight and moderate lipophilicity compliant with fragment rules; cyclopentyl ring provides conformational restraint.
Confirm binding kinetics and fragment merging feasibility via biophysical assays.
Hit-to-lead confirmation with purity tiers
Common chemical identity across AldrichCPR and 98% grade allows seamless transition from primary screen to dose‑response.
Verify impurity profiles and correlate with activity shifts.
Selective probe design vs. pencycuron profile
Absence of benzyl and N′‑phenyl motifs avoids mitotic inhibition liabilities reported for pencycuron, enabling cleaner urea‑binding pocket studies.
Profile selectivity against mammalian urea‑binding targets and rule out agrochemical off‑targets.
Computational benchmarking of cycloalkyl urea
Single cyclopentyl substituent simplifies conformational analysis and torsion energy validation.
Validate DFT‑derived torsional profiles and molecular dynamics sampling of urea NH donors.
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